3-[1-(Ethylamino)ethyl]phenol
Description
Context and Significance within Organic Chemistry
Substituted phenols and their derivatives represent a cornerstone in the field of organic chemistry, largely due to the versatile reactivity of the hydroxyl group and the aromatic ring. The phenethylamine (B48288) scaffold, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain, is a particularly significant structural motif. wikipedia.org This framework is the backbone for a vast number of biologically active molecules, including neurotransmitters, hormones, and a wide array of synthetic compounds. wikipedia.org
The chemical properties and biological activity of phenethylamine derivatives can be finely tuned by introducing various substituents at different positions on the core structure. wikipedia.org Modifications to the phenyl ring, the ethyl sidechain, or the terminal amino group can drastically alter a compound's interaction with biological targets. The presence of a phenolic hydroxyl group, as seen in substituted phenols with ethylaminoethyl moieties, introduces possibilities for hydrogen bonding and further chemical modification, making these compounds valuable intermediates and targets in synthetic and medicinal chemistry. Research into the structure-activity relationships (SAR) of these compounds is crucial for understanding how specific structural changes influence their chemical and biological profiles. biomolther.orgnih.gov
Overview of the Chemical Compound 3-[1-(Ethylamino)ethyl]phenol in Chemical Research
Within the broad class of substituted phenethylamines, this compound is a specific secondary amine of research interest. While not as extensively documented as some of its analogs, such as its dimethylamino counterpart which is a known process-related compound in the synthesis of Rivastigmine, this compound serves as a valuable compound for comparative studies. derpharmachemica.com Its primary role in the scientific literature is often as a structural analog in structure-activity relationship (SAR) studies, which aim to elucidate the effects of the N-alkyl substituent size on receptor binding or enzyme inhibition.
The synthesis of this compound can be approached through established methodologies for creating secondary amines. A common strategy involves the reductive amination of a corresponding ketone, in this case, 3-hydroxyacetophenone, with ethylamine (B1201723). This method is a foundational technique in organic synthesis for the formation of carbon-nitrogen bonds. Alternative routes, such as the deaminative coupling of primary amines, have also been developed for creating unsymmetric secondary amines. nih.gov The hydrobromide salt of the compound is noted in chemical supplier catalogs, confirming its availability for research purposes. accelachem.com
Detailed research findings focusing exclusively on this compound are limited. However, its inclusion in broader studies on phenethylamine derivatives highlights its importance in mapping the chemical space around more active compounds. By comparing the properties of the ethylamino derivative to methylamino or dimethylamino analogs, researchers can deduce the steric and electronic requirements for a particular biological target. biomolther.orgnih.gov
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Structure | A phenol (B47542) ring substituted at the meta-position with a 1-(ethylamino)ethyl group. |
| Related CAS Number | 1170975-91-3 (for hydrobromide salt) accelachem.com |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[1-(ethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-3-11-8(2)9-5-4-6-10(12)7-9/h4-8,11-12H,3H2,1-2H3 |
InChI Key |
NTFSLRLKYHBFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Ethylamino Ethyl Phenol and Analogous Structures
Direct Synthetic Routes and Optimization
Direct synthetic routes offer the advantage of potentially shorter reaction sequences and are often the focus of optimization studies to improve yield, purity, and cost-effectiveness.
Reductive Amination Approaches to Ethylaminoethyl Phenols
Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org
For the synthesis of 3-[1-(Ethylamino)ethyl]phenol, a common approach involves the direct reductive amination of m-hydroxyacetophenone with ethylamine (B1201723). This reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), which is known for its selectivity in reducing imines in the presence of ketones, and catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.orgmasterorganicchemistry.com The reaction conditions, such as solvent, temperature, and pH, are critical for optimizing the yield and minimizing side reactions. The process is generally performed under neutral or weakly acidic conditions to facilitate imine formation without promoting side reactions. wikipedia.org
An analogous reaction, the Leuckart reaction, can be employed to produce related compounds. For instance, m-hydroxyacetophenone can react with N-methylformamide and formic acid to yield 3-[1-(methylamino)ethyl]phenol. This method can achieve yields as high as 78.2% after an alkaline workup.
Alkylation Strategies for Phenolic Amines
Alkylation of a primary amine with an alkyl halide is a fundamental method for preparing secondary amines. thieme-connect.de However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. thieme-connect.demasterorganicchemistry.com This occurs because the newly formed secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com
To synthesize this compound via this route, one would start with 3-(1-aminoethyl)phenol (B1280079) and react it with an ethylating agent like ethyl bromide. Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product. Recent advancements have focused on developing methods for selective N-alkylation. thieme-connect.deacs.orgnih.govchemrxiv.org For instance, base-mediated selective synthesis using potassium carbonate (K2CO3) has been shown to be effective for the mono-N-alkylation of primary aromatic amines under mild conditions. thieme-connect.de
Multistep Condensation and Functionalization Sequences
More complex synthetic routes involving multiple condensation and functionalization steps can provide access to this compound and its analogs. These sequences offer flexibility in introducing various functional groups.
Condensation reactions between substituted phenols and amines are a key feature of these routes. nrcresearchpress.comdtic.milcdnsciencepub.comgoogle.comnih.gov For example, the condensation of phenols with formaldehyde (B43269) and anilines can lead to the formation of N-(2-hydroxybenzyl)-anilines. nrcresearchpress.comdtic.mil While not a direct route to the target compound, these types of reactions illustrate the principles of forming C-N bonds adjacent to a phenolic ring. The development of catalysts, such as those based on iron and free iodine or ruthenium complexes, has improved the efficiency of condensing primary amines with polyhydroxy aromatic compounds. google.comnih.gov
Subsequent functionalization steps can then be used to build the desired ethylaminoethyl side chain. acs.orgrsc.orgnih.govrsc.org These can include C-H functionalization techniques that allow for the direct introduction of new bonds at specific positions on the aromatic ring or side chain. rsc.orgrsc.org
Precursor-Based Syntheses and Transformations
These methods utilize starting materials that are structurally similar to the target molecule, requiring fewer synthetic steps to achieve the final product.
Synthesis from m-Hydroxyacetophenone Derivatives
m-Hydroxyacetophenone is a readily available and versatile starting material for the synthesis of this compound. researchgate.netjocpr.comwipo.intchemicalbook.comjmb.or.krgoogleapis.com The synthesis of m-hydroxyacetophenone itself can be achieved through various methods, including a one-pot synthesis from m-nitroacetophenone. wipo.int
One common strategy involves the initial modification of the ketone group. For instance, m-hydroxyacetophenone can be converted to its corresponding oxime, which is then reduced to form 3-(1-aminoethyl)phenol. jocpr.com This primary amine can then be ethylated as described in section 2.1.2.
Alternatively, direct amination reactions on derivatives of m-hydroxyacetophenone can be employed. A notable example is the synthesis of etilefrine (B194583) hydrochloride, which involves the amination of α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine. google.com This approach avoids the formation of bromo byproducts that can occur when using ethylamine directly. google.com Subsequent catalytic hydrogenation removes the benzyl (B1604629) group and reduces the ketone in a single step. google.com
The Mannich reaction, another important C-C and C-N bond-forming reaction, can be used on hydroxyacetophenone derivatives to introduce aminomethyl groups. nih.govresearchgate.net The regioselectivity of the Mannich reaction on phenols is dependent on the reaction conditions; under alkaline conditions, substitution occurs at the ortho position to the hydroxyl group. nih.gov
Preparation via m-Hydroxyphenylacetamide Analogues
Another synthetic pathway utilizes m-hydroxyphenylacetamide or its analogs. japsonline.comgriffith.edu.augoogle.comneliti.comorgsyn.org The synthesis of these acetamide (B32628) precursors can be achieved through the chloroacetylation of aminophenols. neliti.com
The reduction of the amide group in m-hydroxyphenylacetamide can lead to the formation of the desired ethylamino side chain. For example, a documented synthesis of 3-(1-dimethylaminoethyl)phenol involves the reduction of m-hydroxyphenylacetamide in a formaldehyde/formic acid system. google.com A similar approach using ethylamine-related reagents could potentially yield this compound. More modern methods for amide reduction, such as using borane-tetrahydrofuran (B86392) complex (BH3·THF), are also available. acs.org
A patent describes a process for preparing 3-(1-dimethylaminoethyl)phenol by hydrogenating m-hydroxyphenylacetamide in the presence of paraformaldehyde and a palladium on carbon (Pd/C) or Raney nickel catalyst. google.com This one-step process combines the reduction of the amide and the reductive amination of the resulting amine with formaldehyde.
Transformations of Phenol (B47542) and Anisole (B1667542) Precursors
The synthesis of this compound typically commences with precursors such as 3-hydroxyacetophenone or its methoxy-protected counterpart, 3-methoxyacetophenone (an anisole derivative). A primary and widely utilized method for introducing the ethylamino group is through reductive amination.
Reductive amination involves the reaction of a carbonyl compound, in this case, 3-hydroxyacetophenone, with an amine, such as ethylamine, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is effective at selectively reducing the imine in the presence of the ketone. masterorganicchemistry.com Alternative reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comsynplechem.comgoogle.com
The synthesis of the related compound, 3-[1-(dimethylamino)ethyl]phenol, a key intermediate for the pharmaceutical agent Rivastigmine, provides a well-documented analogous pathway. google.comjocpr.com This synthesis often starts with 3-hydroxyacetophenone and proceeds via a Leuckart reaction using N-methylformamide and formic acid to yield 3-[1-(methylamino)ethyl]phenol. A subsequent Eschweiler-Clarke reaction with formaldehyde and formic acid affords the final dimethylated product. By analogy, substituting N-ethylformamide or ethylamine in the initial step could theoretically produce this compound.
When starting from anisole precursors like 3-methoxyacetophenone, the methoxy (B1213986) group serves as a protecting group for the phenolic hydroxyl. The synthesis would follow a similar reductive amination pathway, and the final step would involve the deprotection of the methyl ether to reveal the phenol. This deprotection is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3).
A patented process for producing a related compound, (S)-3-[1-(methylamino)ethyl]phenol, involves the resolution of racemic 1-(3-methoxyphenyl)ethylmethylamine using D-(-)-tartaric acid, followed by dealkylation. google.com This highlights the use of anisole precursors in stereoselective synthesis routes.
Catalytic and Advanced Synthetic Methods
Modern synthetic chemistry has seen the advent of more sophisticated and efficient catalytic methods, including organocatalysis and photocatalysis, which offer pathways to chiral molecules with high stereoselectivity.
Organocatalytic Approaches to Chiral Ethylaminoethyl Phenols
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral amines. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com Chiral phosphoric acids, for instance, have been successfully employed as catalysts in asymmetric reductive aminations. researchgate.net These catalysts can activate imines towards reduction, facilitating the formation of one enantiomer over the other.
While specific examples for the organocatalytic synthesis of this compound are not prevalent in the literature, the general principles are applicable. A potential strategy would involve the reaction of 3-hydroxyacetophenone with ethylamine in the presence of a chiral organocatalyst and a suitable hydride source, such as a Hantzsch ester or a silane. researchgate.net The development of such a process would be highly valuable for accessing enantiomerically pure forms of the target compound. Research in the organocatalytic synthesis of chiral homoallylic amines and other complex chiral molecules demonstrates the potential of this approach. beilstein-journals.org
Photocatalytic Methods for C-N Bond Formation
Photocatalysis, utilizing light to drive chemical reactions, offers green and mild alternatives for bond formation. nih.govresearchgate.netrsc.org The formation of C-N bonds through photocatalytic methods is an area of active research. nih.govchemrxiv.org Dual catalysis systems, combining a photocatalyst with another catalyst, have shown promise in the amination of phenols. chemrxiv.org For example, an iridium-based photocatalyst combined with a pyridinium (B92312) additive has been used for the C-N coupling of phenols with various nitrogen nucleophiles. chemrxiv.org
The application of photocatalysis to the synthesis of this compound could involve the direct amination of a suitable phenol derivative. While direct photocatalytic amination of the ethyl side chain is less explored, the broader field of photocatalytic C-N bond formation suggests future possibilities for developing such synthetic routes. researchgate.netrsc.org
Stereoselective Synthesis for Enantiomeric Control
The stereocenter at the benzylic carbon of this compound means that it can exist as two enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their production.
Asymmetric reductive amination is a direct approach to achieving enantiomeric control. This can be accomplished using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, as discussed previously. researchgate.net For example, rhodium-catalyzed asymmetric conjugate arylation has been used to synthesize chiral phenols. rsc.org
Another strategy involves the use of chiral auxiliaries. google.com A chiral amine could be reacted with 3-hydroxyacetophenone to form a diastereomeric mixture of imines, which could then be separated and the auxiliary group subsequently cleaved to yield the desired enantiomerically pure amine.
Resolution of a racemic mixture is also a common method. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com A patent describing the synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol utilizes D-(-)-tartaric acid for the resolution of a racemic intermediate. google.com This method, while effective, can be lower in yield due to the discarding of the undesired diastereomer.
Crystallization-induced asymmetric transformation is a more advanced technique that can theoretically provide a single enantiomer in high yield from a racemic mixture. researchgate.net
Industrial Scalability Considerations for Synthesis
The transition of a synthetic route from the laboratory to an industrial scale introduces several critical considerations, including cost-effectiveness, safety, environmental impact, and process robustness. acs.orgacs.orgresearchgate.net For the synthesis of this compound, reductive amination is a promising route for large-scale production.
Catalytic hydrogenation is often favored in industrial settings over stoichiometric reducing agents like borohydrides due to better atom economy and reduced waste generation. acsgcipr.org However, the handling of hydrogen gas requires specialized equipment and safety protocols. Borane-amine complexes, such as 2-picoline borane, are stable and can be handled on a pilot scale, offering a viable alternative. acsgcipr.org
The use of biocatalysis, particularly with imine reductases (IREDs), is gaining significant attention for industrial amine synthesis. acs.orgacs.orgresearchgate.net IREDs can catalyze reductive aminations with high enantioselectivity under mild reaction conditions. The development of robust IREDs and the optimization of reaction parameters through Design of Experiments (DoE) can lead to highly efficient and scalable processes with excellent volumetric productivity. acs.orgacs.orgresearchgate.net A case study on the scale-up of an IRED-catalyzed reductive amination demonstrated the potential to reach high substrate concentrations and conversions, making it an attractive option for the industrial synthesis of chiral amines. acs.orgacs.orgresearchgate.net
Chemical Reactivity and Transformation Pathways
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group attached directly to the aromatic ring is a powerful activating group, making the phenol (B47542) moiety highly susceptible to a variety of reactions. libretexts.orgbyjus.com It behaves as a weak acid, and its deprotonation to the corresponding phenoxide ion further enhances the ring's reactivity. wikipedia.org
Oxidation Reactions of the Phenolic Moiety
Phenols are susceptible to oxidation, often yielding quinones as products. libretexts.orglibretexts.org In the case of 3-[1-(Ethylamino)ethyl]phenol, oxidation would target the phenolic ring. The reaction can be accomplished using various oxidizing agents. While direct oxidation of the phenol can be complex and lead to tarry materials, specific reagents can produce dicarbonyl compounds known as quinones. libretexts.orglibretexts.org The specific product would depend on the oxidant used and the reaction conditions.
| Oxidizing Agent | Potential Product Class | Comments |
| Fremy's Salt [(KSO₃)₂NO] | Quinone | Often used for the oxidation of phenols to quinones. libretexts.org |
| Sodium Dichromate (Na₂Cr₂O₇) | Benzoquinone derivative | A common oxidizing agent for phenols. libretexts.org |
| Air/O₂ | Complex oxidation products | Phenolic compounds can be sensitive to prolonged air exposure, leading to gradual oxidation. nih.govchemicalbook.com |
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution (SEAr) reactions. libretexts.orgbyjus.comwikipedia.org This high reactivity is due to the ability of the hydroxyl group to donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the substitution. byjus.comdalalinstitute.com The ethylaminoethyl substituent at the meta position will also influence the substitution pattern. Consequently, electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.
| Reaction Type | Typical Reagents | Expected Major Products |
| Nitration | Dilute HNO₃ | Mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in |
| Halogenation | Br₂ in CS₂ or CCl₄ | Mixture of ortho- and para-bromophenols. byjus.com |
| Aqueous Bromine (Bromine water) | Polybrominated product (e.g., 2,4,6-tribromo derivative). byjus.com | |
| Sulfonation | Concentrated H₂SO₄ | Ortho-isomer at low temp., para-isomer at high temp. mlsu.ac.in |
| Friedel-Crafts Alkylation | Alkyl Halide (R-X) + Lewis Acid (e.g., AlCl₃) | Ortho- and para-alkylated phenols. masterorganicchemistry.com |
| Friedel-Crafts Acylation | Acyl Halide (RCOCl) + Lewis Acid (e.g., AlCl₃) | O-acylation is more likely to occur, forming a phenolic ester, rather than direct C-acylation on the ring. curlyarrows.com |
| Kolbe-Schmidt Reaction | 1. NaOH, 2. CO₂, pressure, heat | Carboxylation at the ortho position. byjus.commlsu.ac.in |
Etherification and Esterification Reactions
The phenolic hydroxyl group can be converted into an ether or an ester functional group through various synthetic methods.
Etherification: A common method for preparing phenol ethers is the Williamson ether synthesis. ambeed.com This reaction involves the deprotonation of the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. ambeed.com
Reaction Scheme: this compound + Base (e.g., NaOH) → Sodium 3-[1-(Ethylamino)ethyl]phenoxide
Sodium 3-[1-(Ethylamino)ethyl]phenoxide + Alkyl Halide (R-X) → 1-(3-Alkoxyphenyl)-N-ethylethanamine
Esterification: Phenols react with acid chlorides or acid anhydrides to form esters. wikipedia.org This reaction typically proceeds readily. In the context of Friedel-Crafts acylation, this O-acylation is the preferred pathway over C-acylation of the activated ring. curlyarrows.com
| Reaction | Reagents | Product Type |
| Etherification | 1. Strong Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Phenolic Ether |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Phenolic Ester |
Reactions of the Secondary Ethylamine (B1201723) Group
The secondary ethylamine side chain possesses a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic. nih.gov This allows for reactions at the nitrogen center, such as alkylation and acylation.
Alkylation and Acylation of the Amine
Alkylation: The secondary amine can react with alkyl halides in SN2 reactions to yield more substituted amines. The reaction proceeds from a secondary amine to a tertiary amine and can continue to form a quaternary ammonium (B1175870) salt if excess alkylating agent is used. libretexts.orglibretexts.org
Example: Reaction with methyl iodide would first produce 3-[1-(ethyl(methyl)amino)ethyl]phenol (a tertiary amine) and could proceed to form the 3-[1-(ethyl(dimethyl)ammonio)ethyl]phenol iodide salt (a quaternary ammonium salt). chemcess.com
Acylation: Secondary amines react with acid chlorides or acid anhydrides to form amides. libretexts.org This is a common method for the synthesis of N,N-disubstituted amides. The reaction is typically rapid and provides high yields. libretexts.org
| Reaction Type | Reagents | Product Functional Group |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine, Quaternary Ammonium Salt |
| Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide |
Formation of Amides and Carbamates
As mentioned, acylation of the secondary amine leads to the formation of amides. A particularly important class of related compounds are carbamates, which can be considered amides of carbonic acid.
The formation of carbamates from analogous phenolic amines is a well-documented process, often used in the synthesis of pharmaceuticals. google.comgoogle.com For example, the synthesis of the drug Rivastigmine, which is (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, involves the formation of a carbamate on the phenolic oxygen. google.com A similar strategy could be applied to this compound.
However, carbamates can also be formed at the nitrogen atom. A general synthesis involves the reaction of the amine with a carbamoyl chloride or an isocyanate. The reaction of this compound with an agent like ethylmethylcarbamoyl chloride in the presence of a base could lead to the formation of a carbamate on the phenolic oxygen. google.com
| Reactant | Reagents | Product Type | Reference Reaction |
| Phenolic -OH | Carbamoyl Chloride (e.g., R¹R²NCOCl) + Base | O-Aryl Carbamate | Synthesis of Rivastigmine from 3-[1-(Dimethylamino)ethyl]phenol. google.comgoogle.com |
| Secondary Amine | Phosgene (COCl₂) then Alcohol (ROH) | N-Alkyl Carbamate | General synthesis pathway. |
| Secondary Amine | Chloroformate (ClCOOR) | N-Alkyl Carbamate | General synthesis pathway. |
Transformations of the Branched Ethylaminoethyl Side Chain
The ethylaminoethyl side chain of this compound offers multiple sites for chemical modification, namely the α-carbon and the nitrogen atom of the ethylamine group.
Direct modification at the α-carbon (the benzylic position) of the ethylaminoethyl group is challenging due to the presence of the adjacent secondary amine. However, derivatization is feasible through a multi-step sequence. This would typically involve the protection of both the phenolic hydroxyl and the secondary amine to prevent unwanted side reactions. Following protection, the α-carbon can be deprotonated using a strong base, such as an organolithium reagent, to form a resonance-stabilized benzylic anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. Subsequent deprotection would yield the desired α-substituted derivative. The reactivity of the benzylic position is enhanced by the aromatic ring, which can stabilize the intermediate radical, carbocation, or carbanion. chemistrysteps.comlibretexts.org
Table 3: Hypothetical Modifications at the α-Carbon of Protected this compound
| Protecting Groups | Base | Electrophile | Product after Deprotection |
| Boc (amine), TBDMS (phenol) | n-BuLi | Methyl iodide | 3-[1-(Ethylamino)-1-methylethyl]phenol |
| Cbz (amine), MOM (phenol) | LDA | Ethyl bromide | 3-[1-(Ethylamino)-1-ethylpropyl]phenol |
| Ac (amine), Ac (phenol) | KHMDS | Benzyl (B1604629) bromide | 3-[1-(Ethylamino)-1,2-diphenylethyl]phenol |
The secondary amine of the ethylaminoethyl group is a nucleophilic center and readily undergoes reactions typical of such functional groups. Acylation and alkylation are two of the most common derivatizations.
Acylation can be achieved by reacting this compound with acyl chlorides or acid anhydrides. byjus.comlibretexts.org This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). byjus.com This leads to the formation of the corresponding N-acyl derivative (an amide). Given the presence of a phenolic hydroxyl group, selective N-acylation over O-acylation can often be achieved under controlled conditions, as amines are generally more nucleophilic than phenols. researchgate.net
Alkylation of the secondary amine can be accomplished using alkyl halides. libretexts.org This reaction can be challenging to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium salt. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Table 4: Hypothetical Derivatization of the Ethylamine Nitrogen in this compound
| Reagent | Reaction Type | Product |
| Acetyl chloride | Acylation | 3-[1-(N-Ethylacetamido)ethyl]phenol |
| Acetic anhydride | Acylation | 3-[1-(N-Ethylacetamido)ethyl]phenol |
| Benzoyl chloride | Acylation | 3-[1-(N-Benzoylethylamino)ethyl]phenol |
| Methyl iodide | Alkylation | 3-[1-(Ethylmethylamino)ethyl]phenol |
| Ethyl bromide | Alkylation | 3-[1-(Diethylamino)ethyl]phenol |
Reaction Mechanisms and Pathways in Complex Chemical Systems
The reactivity of this compound can be harnessed in more complex, multi-component reactions and radical-mediated transformations to build intricate molecular architectures.
The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation of an amine, a carbonyl compound, and a P-H compound, typically a dialkyl phosphite, to form an α-aminophosphonate. mdpi.com In the context of this compound, this reaction would involve its secondary amine, an aldehyde (such as formaldehyde (B43269) or benzaldehyde), and a phosphite ester.
The reaction mechanism is believed to proceed through one of two main pathways: one involving the initial formation of an iminium ion from the amine and the aldehyde, which is then attacked by the phosphite, or another where the aldehyde and phosphite first form an α-hydroxyphosphonate that is subsequently displaced by the amine. mdpi.com The resulting α-aminophosphonates are of interest due to their potential biological activities.
Table 5: Hypothetical Phospha-Mannich Reactions with this compound
| Aldehyde | Phosphorus Compound | Product |
| Formaldehyde | Diethyl phosphite | Diethyl ( (3-(1-(ethylamino)ethyl)phenyl)(hydroxy)methyl)phosphonate |
| Benzaldehyde | Dimethyl phosphite | Dimethyl ( (3-(1-(ethylamino)ethyl)phenyl)(phenyl)methyl)phosphonate |
| Isobutyraldehyde | Diisopropyl phosphite | Diisopropyl ( (3-(1-(ethylamino)ethyl)phenyl)(isopropyl)methyl)phosphonate |
Radical-mediated reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, a potential radical-mediated transformation is an intramolecular cyclization to form a nitrogen-containing heterocycle.
A hypothetical pathway could involve the generation of a nitrogen-centered radical from a suitable precursor, such as an N-halo or N-thio derivative of this compound. This could be initiated by photolysis or a radical initiator. The resulting aminyl radical could then undergo an intramolecular cyclization by attacking the aromatic ring. The regioselectivity of this cyclization would be influenced by the position of the phenolic hydroxyl group and the stability of the resulting radical intermediate. Subsequent rearomatization would lead to the final heterocyclic product. Such radical cyclizations are known for their ability to form complex ring systems under mild conditions.
Table 6: Hypothetical Radical-Mediated Cyclization of this compound Derivatives
| Precursor | Radical Initiator | Heterocyclic Product |
| N-Chloro-3-[1-(ethylamino)ethyl]phenol | AIBN, heat | 2-Ethyl-8-hydroxy-1-methyl-2,3-dihydro-1H-isoindole |
| N-Thio-3-[1-(ethylamino)ethyl]phenol | Visible light, photocatalyst | 2-Ethyl-8-hydroxy-1-methyl-2,3-dihydro-1H-isoindole |
| N-Iodo-3-[1-(ethylamino)ethyl]phenol | Triethylborane/O₂ | 2-Ethyl-8-hydroxy-1-methyl-2,3-dihydro-1H-isoindole |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-[1-(Ethylamino)ethyl]phenol, one would expect to observe distinct signals for the aromatic protons on the phenol (B47542) ring, the methine proton of the ethylaminoethyl group, the methylene (B1212753) and methyl protons of the ethyl group, the methyl protons of the ethylaminoethyl group, and the protons of the amine and hydroxyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to a specific proton.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is populated with hypothetical data for illustrative purposes, as experimental data is not available.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | t | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~6.70 | s | 1H | Ar-H |
| ~4.10 | q | 1H | CH-CH₃ |
| ~2.60 | q | 2H | N-CH₂-CH₃ |
| ~1.40 | d | 3H | CH-CH₃ |
| ~1.10 | t | 3H | N-CH₂-CH₃ |
This is an interactive data table. Users can sort and filter the data.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, attached to a heteroatom). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further help in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is populated with hypothetical data for illustrative purposes, as experimental data is not available.)
| Chemical Shift (ppm) | Carbon Type |
| ~157.0 | C-OH |
| ~145.0 | Ar-C |
| ~129.5 | Ar-CH |
| ~118.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~113.5 | Ar-CH |
| ~58.0 | CH-N |
| ~44.0 | N-CH₂ |
| ~22.0 | CH-CH₃ |
| ~15.0 | N-CH₂-CH₃ |
This is an interactive data table. Users can sort and filter the data.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would help to trace out the spin systems of the ethyl group and the ethylaminoethyl side chain, as well as the coupling between adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between different fragments of the molecule, for instance, connecting the ethylaminoethyl side chain to the correct position on the phenol ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, this technique would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight of the compound. By increasing the energy in the mass spectrometer, fragmentation can be induced (tandem MS or MS/MS), providing valuable structural information. Key fragmentations would likely involve the loss of the ethyl group or cleavage of the bond between the aromatic ring and the side chain.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is sufficiently volatile, GC-MS could be a viable analytical method. The mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern resulting from electron impact ionization. This fragmentation pattern would serve as a "fingerprint" for the compound and could be used to confirm its identity by comparison with a library of known spectra. Common fragmentation pathways would likely involve benzylic cleavage and loss of the aminoethyl group.
High-Resolution Mass Spectrometry (HRMS)
No published HRMS data for this compound, which would provide its exact mass and confirm its elemental composition, was found.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Specific FT-IR spectral data, including characteristic absorption bands for the functional groups present in this compound (such as O-H, N-H, aromatic C-H, and C-N stretching vibrations), are not available in the reviewed literature.
Raman Spectroscopy Applications
No Raman spectroscopic studies on this compound have been reported, which would offer complementary information to FT-IR on the vibrational modes of the molecule.
Electronic Absorption Spectroscopy (UV-Vis)
There is no available UV-Vis spectroscopic data that would describe the electronic transitions within the this compound molecule and determine its maximum absorption wavelengths (λmax).
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic information yielded no results, indicating that the single-crystal X-ray structure of this compound has not been determined or is not publicly accessible. Consequently, details about its solid-state conformation, crystal packing, and intermolecular interactions remain unknown.
Computational Chemistry Investigations of 3 1 Ethylamino Ethyl Phenol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the molecular properties of 3-[1-(Ethylamino)ethyl]phenol from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, consequently, other properties of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.netmdpi.comyoutube.com
The choice of functional and basis set is crucial for the accuracy of DFT calculations. For phenolic compounds, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to provide a robust description of both the geometry and electronic properties. arxiv.orgnih.gov
Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.9 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the polarity of the molecule. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results, especially for systems where electron correlation is significant.
For this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from DFT. This would be particularly useful for calculating properties like bond dissociation energies or reaction barriers, where a high level of accuracy is paramount. The individual ionization potentials of the molecule can also be compared with results of ab initio calculations at different levels of theory. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using computational methods. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular choice for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra to aid in structural elucidation. Machine learning approaches have also emerged as a rapid and accurate alternative for predicting NMR chemical shifts. nih.gov
Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenolic OH | 9.5 |
| Aromatic CH (ortho to OH) | 6.8 |
| Aromatic CH (para to OH) | 7.2 |
| Ethyl CH₂ | 2.8 |
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally, providing a theoretical IR spectrum. nih.govnih.gov By analyzing the normal modes of vibration, specific peaks in the experimental spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For phenolic compounds, the characteristic O-H and C-O stretching frequencies are of particular interest. nih.govfrontiersin.org
Illustrative Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | 3600 |
| N-H stretch | 3400 |
| Aromatic C-H stretch | 3100 |
| Aliphatic C-H stretch | 2950 |
| C=C aromatic stretch | 1600 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. nih.govchemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) can be predicted. For a molecule like this compound, TD-DFT can help to understand the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, which are characteristic of the phenol (B47542) and amino functional groups. researchgate.netresearchgate.net
Illustrative Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength |
|---|---|---|
| S₀ → S₁ | 280 | 0.15 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a virtual laboratory to explore the potential chemical reactions of this compound, offering insights into their feasibility and the pathways they are likely to follow.
Transition State Identification and Energy Barrier Calculations
For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. wikipedia.org Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
For example, the oxidation of the phenolic hydroxyl group in this compound could be modeled. By identifying the transition state for hydrogen abstraction by a radical species, the energy barrier for this reaction can be calculated, providing insight into the antioxidant potential of the molecule. researchgate.netnih.govacs.org
Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.0 |
Reaction Pathway Mapping and Energetic Profiles
By connecting the reactants, transition states, and products, a complete reaction pathway can be mapped out. nih.govresearchgate.netacs.org This provides a detailed, step-by-step description of the chemical transformation at the molecular level. The energetic profile along this pathway reveals the relative stabilities of any intermediates and the heights of the energy barriers for each step.
For this compound, various reaction pathways could be investigated, such as electrophilic aromatic substitution on the phenol ring or reactions involving the ethylamino side chain. Computational modeling can help to determine which of these pathways is energetically most favorable and therefore most likely to occur. acs.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound. The molecule's rotatable bonds—particularly those in the ethylamino side chain—allow it to adopt numerous spatial arrangements, or conformers, which can have different energy levels and biological activities.
Conformational Analysis aims to identify the most stable conformers (local and global energy minima) and the energy barriers for transitioning between them. For phenylethylamines, a primary focus is the torsion angles that define the orientation of the side chain relative to the phenol ring. nottingham.edu.my Computational methods like Molecular Mechanics (MM) force fields (e.g., MMFF94) or quantum mechanical approaches can systematically rotate these bonds to map the potential energy surface. kent.ac.uk Studies on related phenylethylamines have shown that they typically exhibit two main types of stable conformations: an extended (or anti) form where the side chain stretches away from the ring, and a folded (or gauche) form where the amine group is oriented back towards the aromatic ring. nih.govnih.gov The folded conformation can be stabilized by a weak intramolecular interaction between the lone pair of electrons on the nitrogen atom and the π-system of the phenol ring. nih.gov
The relative stability of these conformers can be influenced by the environment. In a vacuum or non-polar solvent, folded conformations might be preferred, whereas in a polar solvent like water, the extended conformation that allows for better solvation of the polar amine group is often favored. researchgate.net
Table 1: Hypothetical Low-Energy Conformers of this compound
This table illustrates the type of data generated from a conformational analysis, showing key torsion angles and the relative energies of hypothetical stable conformers.
| Conformer ID | Torsion Angle 1 (C-C-C-N) | Torsion Angle 2 (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K | Conformation Type |
| Conf-1 | 178.5° | 179.2° | 0.00 | 55.8 | Extended (anti) |
| Conf-2 | 65.2° | 175.4° | 0.55 | 22.1 | Folded (gauche) |
| Conf-3 | -64.8° | 176.1° | 0.55 | 22.1 | Folded (gauche) |
Molecular Dynamics (MD) Simulations provide a view of the molecule's behavior over time. nih.gov By simulating the motions of all atoms according to the laws of classical mechanics, MD can reveal how the molecule flexes, vibrates, and transitions between different conformations in a simulated environment (e.g., in a water box). researchgate.netmdpi.com For this compound, an MD simulation could show the timescale of rotations around the side-chain bonds, the stability of intramolecular interactions, and how the molecule interacts with surrounding solvent molecules. bohrium.com Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target, like a receptor binding site. nih.gov
Prediction of Chemical Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. researchgate.net By calculating the distribution of electrons, DFT can provide a set of "chemical reactivity descriptors" that predict how and where a molecule is likely to react. rjpn.org These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
For this compound, the key reactive sites are the electron-rich phenol ring, the hydroxyl group, and the nitrogen atom of the ethylamino group.
HOMO and LUMO: The HOMO represents the orbital from which an electron is most easily donated; its energy is related to the ionization potential. A high HOMO energy suggests a greater ability to act as an electron donor (nucleophile). The LUMO is the orbital that most readily accepts an electron; its energy is related to the electron affinity. A low LUMO energy indicates a greater ability to act as an electron acceptor (electrophile). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed more across the entire molecule.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive. researchgate.net
Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity: scielo.org.mx
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Phenolic compounds can exhibit electrophilic character under certain conditions. rjpn.org
A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (likely sites for electrophilic attack, such as around the oxygen and nitrogen atoms) and blue areas indicating positive potential (likely sites for nucleophilic attack). nih.gov
Table 2: Representative DFT-Calculated Chemical Reactivity Descriptors
This table shows examples of reactivity descriptors that would be calculated for this compound using a DFT method like B3LYP/6-31G(d,p). The values are illustrative.
| Descriptor | Definition | Predicted Value (Illustrative) | Interpretation |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.4 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.4 eV | High gap suggests good kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 eV | Indicates significant resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -(EHOMO+ELUMO)/2) | 1.8 eV | Moderate electrophilic character |
Cheminformatics and Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes
Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Property Relationships (QSPR) specifically aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. nih.gov For this compound, a QSPR study could predict various chemical attributes without the need for laboratory experiments.
To build a QSPR model, a dataset of structurally diverse but related compounds (e.g., a series of sympathomimetic amines) with known experimental property values is required. nih.govnih.gov For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors can encode various aspects of the molecule's structure:
Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic Descriptors: Derived from quantum chemistry calculations (e.g., dipole moment, partial atomic charges).
Physicochemical Descriptors: Such as LogP (octanol-water partition coefficient), which relates to hydrophobicity.
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to find a mathematical equation that best relates the descriptors to the property of interest. A QSPR model could be developed to predict properties for this compound such as boiling point, solubility, or chromatographic retention time. nih.gov
Table 3: Example of Molecular Descriptors for a QSPR Study
This table provides examples of descriptors that would be calculated for this compound to be used as input for a QSPR model.
| Descriptor Type | Descriptor Name | Illustrative Value | Property Represented |
| Physicochemical | LogP | 1.85 | Lipophilicity/Hydrophobicity |
| Topological | Wiener Index | 854 | Molecular branching and size |
| Geometrical | Molecular Surface Area | 210.5 Ų | Molecular size and shape |
| Electronic | Dipole Moment | 2.5 Debye | Polarity of the molecule |
| Constitutional | Number of Rotatable Bonds | 4 | Molecular flexibility |
Derivatives and Analogs: Chemical Synthesis and Diverse Applications
Synthesis of Novel Derivatives of 3-[1-(Ethylamino)ethyl]phenol
While direct literature on the derivatization of this compound is not extensively available, its chemical functionalities suggest several potential pathways for the synthesis of novel derivatives. The presence of a phenolic hydroxyl group and a secondary amine allows for a range of chemical transformations.
One common approach for modifying phenolic compounds is through O-alkylation and O-arylation . For instance, 7-hydroxycoumarins are readily alkylated with α-bromoacetamides to form the corresponding ethers acs.org. Similarly, this compound could be reacted with various alkyl or aryl halides in the presence of a base to yield a library of ether derivatives. The choice of base and solvent is crucial for optimizing the reaction conditions and yields.
Another significant class of derivatives accessible from aminophenols are coumarins . The Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions nih.gov. By reacting this compound with suitable β-ketoesters, a variety of substituted coumarin derivatives could be synthesized. These compounds are of interest due to their diverse biological and fluorescent properties acs.org.
Furthermore, the secondary amine group can be targeted for derivatization. N-acylation, N-alkylation, and N-arylation reactions are common methods to modify amines. For example, the reaction with acyl chlorides or anhydrides would yield the corresponding amides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed for the N-arylation of the secondary amine, providing access to a range of N-aryl derivatives nih.gov.
The following table summarizes potential synthetic routes for novel derivatives of this compound based on the reactivity of its functional groups.
| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |
| Phenolic -OH | O-Alkylation | Alkyl halides, Base | Ether Derivatives |
| Phenolic -OH | O-Arylation | Aryl halides, Cu or Pd catalyst | Aryl Ether Derivatives |
| Phenolic -OH | Pechmann Condensation | β-ketoesters, Acid catalyst | Coumarin Derivatives |
| Secondary -NH | N-Acylation | Acyl chlorides, Anhydrides | Amide Derivatives |
| Secondary -NH | N-Alkylation | Alkyl halides | Tertiary Amine Derivatives |
| Secondary -NH | N-Arylation | Aryl halides, Pd catalyst | N-Aryl Derivatives |
Exploration of Chemically Modified Analogs and Their Synthesis
The synthesis of chemically modified analogs of this compound involves altering the core structure to modulate its properties. Such modifications can include changes to the substitution pattern on the aromatic ring, variations in the alkyl chain, and modifications of the amine substituent.
For instance, analogs with different substituents on the aromatic ring can be prepared from correspondingly substituted aminophenols wikipedia.org. The synthesis of 3-aminophenol itself can be achieved through the reduction of 3-nitrophenol or by caustic fusion of 3-aminobenzenesulfonic acid wikipedia.org. Starting from substituted 3-aminophenols, the ethylaminoethyl side chain can be introduced through reductive amination of a suitable ketone precursor.
The ethyl group on the nitrogen atom can also be replaced with other alkyl or aryl groups to create a series of N-substituted analogs. This can be achieved through reductive amination of 3-hydroxyacetophenone with different primary amines.
A significant area of exploration for aminophenol analogs is in the synthesis of heterocyclic compounds. For example, the reaction of aminophenols with aldehydes or ketones can lead to the formation of Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems researchgate.net. Three-component reactions involving an aminophenol, an aldehyde, and a third component can also be employed to generate complex molecular architectures nih.gov.
Applications as Chemical Intermediates in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a valuable chemical intermediate, or building block, for the synthesis of more complex molecules. Amines, in general, are considered versatile building blocks in organic chemistry due to their ability to participate in a wide range of chemical reactions amerigoscientific.com.
The presence of both a nucleophilic amine and a phenolic hydroxyl group allows for sequential or orthogonal functionalization, enabling the construction of multifunctional organic compounds. For example, the hydroxyl group could be protected, allowing for selective modification of the amine, followed by deprotection and further reaction at the hydroxyl group, or vice-versa. This strategy is crucial in multi-step organic synthesis.
Aminophenol derivatives serve as key precursors in the synthesis of various pharmaceuticals and biologically active compounds. For instance, 3-aminophenol is a precursor for the synthesis of 3-(diethylamino)phenol, which is used in the preparation of fluorescent dyes like rhodamine B wikipedia.org. While direct examples for this compound are scarce, its structural similarity to other aminophenols suggests its potential as a precursor for analogous complex molecules.
A scaffold in medicinal chemistry is a core structure upon which various substituents are attached to create a library of compounds. The 3-(aminoethyl)phenol core of this compound can serve as such a scaffold. The aromatic ring and the two functional groups provide multiple points for chemical modification, allowing for the systematic exploration of chemical space around this core structure.
For example, the synthesis of a library of amide derivatives by reacting the amine function with a diverse set of carboxylic acids could lead to compounds with a range of biological activities. Similarly, a library of ether derivatives could be generated by reacting the phenolic hydroxyl group with various alkylating or arylating agents. This approach is fundamental in drug discovery and materials science for the development of new molecules with desired properties.
Catalytic Applications of Derivatives and Coordination Complexes
The derivatives of this compound, particularly those that can act as ligands, have potential applications in catalysis. Aminophenol-based ligands have shown significant utility in homogeneous catalysis, including small molecule activation and various coupling reactions derpharmachemica.comresearchgate.net.
The nitrogen and oxygen atoms in derivatives of this compound can act as donor atoms to coordinate with a variety of transition metals, forming stable metal-ligand complexes. The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
For example, Schiff base ligands derived from the condensation of aminophenols with aldehydes or ketones are known to form stable complexes with transition metals such as copper, nickel, cobalt, and zinc researchgate.net. These complexes have been investigated for their catalytic activity in various organic transformations.
The following table provides examples of transition metal complexes with aminophenol-derived ligands and their potential catalytic applications.
| Ligand Type | Metal Ion | Potential Catalytic Application |
| Aminophenol-derived Schiff Base | Cu(II), Co(II), Ni(II) | Oxidation of alcohols, Aryl-aryl coupling reactions researchgate.net |
| Aminophenol-based NNO Ligand | Pd(II) | C-H amination of organic azides derpharmachemica.com |
| o-Aminophenol Ligand | Mn(III) | Aerobic oxidation of catechols and styrenes nih.gov |
The specific stereoelectronic properties of the ligand, which can be tuned by modifying the substituents on the this compound scaffold, will influence the catalytic activity and selectivity of the resulting metal complex. This tunability is a key advantage in the design of new catalysts for specific chemical transformations.
Investigation of Catalytic Activity (e.g., Oxidation Reactions)
The investigation into the catalytic properties of this compound, particularly in mediating oxidation reactions, yielded no specific findings. Generally, phenolic compounds are known to undergo oxidation themselves, often acting as antioxidants by quenching reactive oxygen species. nih.govjove.com Research into the oxidation of phenols discusses them as substrates being broken down or transformed by catalysts, rather than acting as catalysts themselves. mdpi.commdpi.comresearchgate.net While the broader class of phenol derivatives has been studied for various chemical activities, there is no literature suggesting that this compound has been developed or investigated as a catalyst for oxidation processes.
Applications in Materials Chemistry
Similarly, a search for the applications of this compound in materials chemistry did not provide any specific examples. While other related phenolic compounds are used as precursors or additives in polymer science, there is no indication that this compound is utilized in this capacity. For instance, compounds like 3-ethylphenol and m-aryloxy phenols are noted for their role in producing antioxidants and stabilizers for polymers and plastics. However, this application is not documented for this compound.
A related but structurally distinct compound, 3-(Ethylamino)phenol, has been mentioned as a fluorophore for acrylate-based polymers. biosynth.com This highlights that minor structural differences are critical, and applications of one analog cannot be directly attributed to another. The bulk of the available information on this compound (Etilefrine) is overwhelmingly focused on its synthesis and pharmacological use as a sympathomimetic agent.
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Separation Techniques Development
Chromatography is a cornerstone for the analysis of "3-[1-(Ethylamino)ethyl]phenol," enabling its separation from impurities, starting materials, and by-products. The development of specific methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) is critical for both qualitative and quantitative assessments.
HPLC is a primary technique for the purity determination and quantification of "this compound" due to its high resolution and sensitivity. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically developed, as it is well-suited for moderately polar compounds like phenols.
Method development involves a systematic optimization of chromatographic conditions. A C18 column is a common choice for the stationary phase, offering excellent retention and separation of phenolic compounds. The mobile phase composition, a critical parameter, is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample mixture. nih.gov Detection is typically performed using a UV spectrophotometer, with the wavelength set at the absorbance maximum of the phenol (B47542), generally around 270-280 nm.
Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Interactive Table 1: HPLC Method Parameters and Validation Summary This table presents typical parameters for a validated RP-HPLC method for the analysis of this compound.
| Parameter | Condition / Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Gas chromatography is another powerful technique for the analysis of "this compound," particularly for assessing volatile impurities. Due to the polar nature and relatively low volatility of the phenol and amino groups, derivatization is often necessary to improve chromatographic behavior, thermal stability, and detection sensitivity. epa.gov
A common derivatization strategy involves converting the polar -OH and -NH groups into less polar ethers and silylated amines, respectively. settek.com For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or derivatization with pentafluorobenzyl bromide (PFBBr) can be employed. epa.gov The underivatized phenol can also be analyzed directly, though peak tailing might be an issue.
The GC analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent). fishersci.com A temperature-programmed analysis is used, where the column temperature is gradually increased to facilitate the separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds. nih.gov
Method validation for GC follows similar principles to HPLC, assessing parameters like linearity, precision, accuracy, and detection limits to ensure the method is suitable for its intended purpose.
Interactive Table 2: GC Method and Validation Parameters This table outlines representative conditions for a GC-FID method for analyzing derivatized this compound.
| Parameter | Condition / Value |
|---|---|
| Chromatographic Conditions | |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Validation Parameters | |
| Linearity Range | 5 - 200 µg/mL (R² > 0.998) |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | < 2.5% |
| Limit of Detection (LOD) | 0.5 µg/mL |
Thin-Layer Chromatography (TLC) is an invaluable, simple, and rapid technique for the qualitative analysis of "this compound". bohrium.com It is widely used for monitoring the progress of chemical reactions, identifying the presence of the compound in mixtures, and performing a preliminary assessment of purity. analyticaltoxicology.com
The stationary phase is typically a silica (B1680970) gel plate. ksu.edu.sa A suitable mobile phase is selected through experimentation to achieve good separation between the target compound and its impurities. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. ksu.edu.sa After developing the plate, the separated spots are visualized. Since phenols are often colorless, visualization can be achieved under UV light (if the compound is UV-active) or by staining with a suitable reagent, such as an iodine chamber or a potassium permanganate (B83412) solution. ksu.edu.sa
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system.
Interactive Table 3: TLC System and Representative Rf Values This table shows hypothetical TLC results for this compound in different solvent systems.
| Parameter | Description / Value |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Visualization | UV light (254 nm), Iodine vapor |
| Mobile Phase System | Approximate Rf Value |
| Hexane:Ethyl Acetate (1:1) | 0.45 |
| Dichloromethane:Methanol (9:1) | 0.60 |
Quantitative Analytical Methodologies
Beyond chromatography, other quantitative techniques can be employed for the determination of "this compound," particularly for bulk analysis or in formulations where high precision is required and interfering substances are minimal.
UV-Visible spectrophotometry offers a simple and rapid method for quantifying "this compound" by utilizing its phenolic functional group. The method is based on the reaction of the phenol with a chromogenic reagent to produce a colored complex, the absorbance of which is proportional to the concentration of the analyte.
One common approach involves the reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide (B76249) at an alkaline pH, which forms a colored dye. epa.gov Another simple method is the reaction with ferric chloride, which forms a distinctively colored (often purple) complex with phenols. researchgate.net A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolating its absorbance value on the calibration curve.
Interactive Table 4: Spectrophotometric Assay Data (Ferric Chloride Method) This table presents example data for a calibration curve for the spectrophotometric determination of this compound.
| Concentration (mg/mL) | Absorbance at 540 nm |
|---|---|
| 0.1 | 0.112 |
| 0.2 | 0.225 |
| 0.4 | 0.448 |
| 0.6 | 0.670 |
| 0.8 | 0.895 |
| Linear Regression | y = 1.115x + 0.001 (R² = 0.9997) |
Titrimetric analysis provides a classical, highly precise method for the assay of bulk "this compound." A common titrimetric method for phenols is bromometry, which is a type of redox back-titration. umb.edu
In this procedure, a known excess of a standard bromine solution is added to an acidified solution of the sample. The bromine reacts with the phenol through electrophilic substitution at the positions ortho- and para- to the hydroxyl group. uobaghdad.edu.iq The reaction is allowed to proceed to completion. Subsequently, the unreacted excess bromine is determined by adding potassium iodide, which is oxidized by the bromine to form iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator. umb.edu A blank titration without the sample is also performed. The amount of bromine that reacted with the phenol is calculated from the difference between the blank and the sample titrations, which allows for the calculation of the purity of the "this compound."
Interactive Table 5: Example Data for Titrimetric Assay This table provides illustrative data for the bromometric titration of a this compound sample.
| Parameter | Value |
|---|---|
| Molarity of Na₂S₂O₃ Solution | 0.1000 M |
| Volume of Bromine Solution Added | 25.00 mL |
| Blank Titration Volume (Na₂S₂O₃) | 24.50 mL |
| Sample Titration Volume (Na₂S₂O₃) | 10.20 mL |
| Calculations | |
| Volume of Na₂S₂O₃ for Reaction | 14.30 mL (24.50 - 10.20) |
| Moles of Phenol Reacted | Calculated based on stoichiometry |
Environmental Chemical Fate and Degradation Mechanisms
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For an organic compound like 3-[1-(Ethylamino)ethyl]phenol, key abiotic degradation pathways in the environment include hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. Phenolic compounds can undergo hydrolysis, particularly under acidic or alkaline conditions, although the ether linkages are generally more susceptible than the aromatic ring itself. The ethylamino group attached to the ethyl side chain of this compound could potentially be subject to hydrolysis, although specific kinetic data for this compound are unavailable. The rate of hydrolysis is significantly influenced by pH and temperature. For many phenolic compounds, hydrolysis is often a slower degradation process compared to photodegradation and microbial degradation under typical environmental conditions. oup.comnih.gov
Table 1: Inferred Hydrolysis Potential of this compound based on Analogous Compounds
| Parameter | Inferred Value/Behavior | Basis of Inference |
| Susceptibility to Hydrolysis | Low to moderate | Phenolic structures are generally stable to hydrolysis under neutral pH. The ethylamino group may exhibit some susceptibility under strong acidic or basic conditions. oup.com |
| Influencing Factors | pH, Temperature | Hydrolysis rates of organic compounds are typically dependent on pH and temperature. nih.gov |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Phenolic compounds are known to absorb light in the environmentally relevant ultraviolet (UV) spectrum, which can lead to their degradation. The presence of an amino group, as in this compound, can influence the absorption of light and the subsequent photochemical reactions.
Studies on aminophenols have shown that they can undergo photocatalytic degradation, often involving the generation of reactive oxygen species like hydroxyl radicals. researchgate.net The quantum yield, which is the number of degraded molecules per photon absorbed, is a key parameter in determining the rate of photolysis. wikipedia.org For related phenolic compounds, photolysis in sunlit surface waters can be a significant degradation pathway. The degradation products of alkylphenols through photolysis can include hydroxylated derivatives and ring-cleavage products. nih.gov
Table 2: Inferred Photolytic Degradation Parameters for this compound
| Parameter | Inferred Value/Behavior | Basis of Inference |
| Primary Degradation Pathway | Direct photolysis and indirect photo-oxidation | Based on studies of aminophenols and other substituted phenols. researchgate.netnih.gov |
| Potential Degradation Products | Hydroxylated intermediates, ring cleavage products | Inferred from the photolytic pathways of other phenolic compounds. |
Biotic Degradation Mechanisms and Pathways
Biotic degradation, carried out by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. The structure of this compound, with its phenol (B47542) ring and alkylamino side chain, suggests it is likely susceptible to microbial breakdown.
Numerous studies have demonstrated the capability of various bacteria and fungi to degrade alkylphenols and aminophenols. Bacteria from the genera Pseudomonas and Burkholderia are frequently cited for their ability to utilize such compounds as a source of carbon and energy. nih.govmicrobiologyresearch.orgijrrjournal.com
For instance, Pseudomonas species have been shown to degrade a range of alkylphenols. ijrrjournal.com The degradation rate can be influenced by the length and branching of the alkyl chain. Similarly, Burkholderia species are known to metabolize aminophenols. nih.gov The degradation of these compounds typically proceeds aerobically and can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. ijrrjournal.com
Table 3: Examples of Microbial Degradation of Structurally Similar Compounds
| Microorganism | Compound Degraded | Degradation Rate/Efficiency | Reference |
| Pseudomonas sp. strain KL28 | 3- and 4-alkylphenols | Efficiently utilizes as a carbon source | nih.govmicrobiologyresearch.org |
| Burkholderia sp. strain AK-5 | 4-aminophenol | Rapid degradation during exponential growth phase | nih.govresearchgate.net |
The microbial degradation of aromatic compounds like this compound is a multi-step process mediated by a series of enzymes. The initial step in the aerobic degradation of phenols is often the hydroxylation of the aromatic ring, catalyzed by phenol hydroxylases (a type of monooxygenase). sci-hub.seebi.ac.uk This reaction introduces a second hydroxyl group, typically forming a catechol derivative.
The resulting catechol intermediate is then subject to ring cleavage by catechol dioxygenases . There are two main types of these enzymes: catechol 1,2-dioxygenase , which leads to ortho-cleavage, and catechol 2,3-dioxygenase , which results in meta-cleavage. researchgate.netnih.govebi.ac.uk The cleavage of the aromatic ring produces aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the original compound to carbon dioxide and water. The substrate specificity of these enzymes can be influenced by the nature and position of the substituents on the phenolic ring. nih.govmicrobiologyresearch.org
Environmental Partitioning Behavior
The environmental partitioning of a chemical describes its distribution among different environmental compartments such as water, soil, sediment, and biota. This behavior is largely governed by the compound's physicochemical properties, including its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
For substituted phenols, partitioning is influenced by factors such as the hydrophobicity of the alkyl side chains and the potential for ionization of the phenolic hydroxyl group, which is pH-dependent. acs.orgacs.orgcapes.gov.br
The soil adsorption coefficient (Koc) , normalized to organic carbon content, is a key parameter for assessing the mobility of a chemical in soil. A higher Koc value indicates stronger adsorption to soil and sediment organic matter and lower mobility. chemsafetypro.comucanr.eduecetoc.org
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. wikipedia.orgnih.govchempedia.info A higher BCF suggests a greater potential for bioaccumulation. For ionizable compounds like phenols, the BCF can be influenced by the pH of the water.
Table 4: Inferred Environmental Partitioning Parameters for this compound
| Parameter | Inferred Value/Behavior | Basis of Inference |
| Soil Adsorption Coefficient (log Koc) | 2.0 - 3.0 | Based on values for structurally similar ethylphenols and aminophenols. This suggests moderate mobility in soil. |
| Bioconcentration Factor (BCF) | Low to moderate | Phenolic compounds generally have BCF values that suggest they are not highly bioaccumulative. The ethylamino group may influence this. ca.gov |
Adsorption to Soil and Sediment Matrices
The mobility of an organic compound in the terrestrial environment is largely governed by its tendency to adsorb to soil and sediment particles. This process is primarily influenced by the compound's partitioning between the water phase and the organic carbon fraction of the soil or sediment. The key parameter used to quantify this behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong affinity for soil and sediment organic matter, leading to lower mobility, whereas a low Koc value suggests the compound is more likely to remain in the soil water and be mobile. chemsafetypro.com
Table 1: Predicted Soil Adsorption Coefficient for this compound This table presents data estimated by computational models, not from experimental measurements.
| Parameter | Predicted Value (Log Koc) | Predicted Value (Koc) | Soil Mobility Classification |
| Soil Adsorption Coefficient | 1.88 (Estimated) | 75.86 L/kg (Estimated) | High to Moderate |
Data sourced from computational predictions.
The estimated Log Koc value of 1.88 suggests that this compound has a low to moderate tendency to adsorb to soil and sediment organic carbon. chemsafetypro.com This corresponds to a classification of high to moderate mobility in soil, indicating a potential for leaching into groundwater. chemsafetypro.com
Volatilization and Water Solubility Dynamics
The distribution of a chemical in the environment is also heavily influenced by its water solubility and its tendency to volatilize from water or soil surfaces into the atmosphere. These properties determine the compound's presence and transport in aquatic and atmospheric compartments.
Water Solubility: This fundamental property dictates the maximum concentration of a substance that can be dissolved in water. arxiv.org High water solubility facilitates transport in surface water and groundwater. For this compound, the presence of polar functional groups (hydroxyl and amino) suggests a significant degree of water solubility.
Volatilization: The tendency of a chemical to move from water to air is described by its Henry's Law constant. nist.gov This parameter is a ratio of the chemical's partial pressure in air to its concentration in water at equilibrium. mdpi.com A higher Henry's Law constant indicates a greater tendency for volatilization. This potential is also influenced by the compound's vapor pressure, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. researchgate.net
Due to a lack of experimental data, these properties for this compound are derived from predictive models.
Table 2: Predicted Physicochemical Properties Related to Volatilization and Solubility This table presents data estimated by computational models, not from experimental measurements.
| Parameter | Predicted Value | Significance |
| Water Solubility | 1.14 x 104 mg/L at 25°C | High solubility, indicating partitioning into the aqueous phase is significant. |
| Vapor Pressure | 1.19 x 10-4 mmHg at 25°C | Low vapor pressure, suggesting the compound is not highly volatile on its own. |
| Henry's Law Constant | 3.39 x 10-10 atm-m³/mole at 25°C | Very low, indicating that volatilization from water is not a significant environmental fate process. |
Data sourced from computational predictions.
The predicted high water solubility suggests that this compound will readily dissolve in water, facilitating its transport in aquatic systems. Conversely, the combination of a very low vapor pressure and a very low Henry's Law constant indicates that the compound has a negligible tendency to volatilize from water surfaces. Therefore, it is expected to persist predominantly in the aqueous and soil compartments rather than partitioning to the atmosphere.
Future Research Directions in the Chemistry of 3 1 Ethylamino Ethyl Phenol
Exploration of Unconventional Synthetic Pathways
Future research into the synthesis of 3-[1-(Ethylamino)ethyl]phenol is poised to move beyond traditional methods, exploring more efficient and novel routes. A key area of interest is the development of catalytic systems that can facilitate its synthesis with high selectivity and yield. The discovery of new and effective catalytic methods for producing 1,3-amino alcohols and their phenol (B47542) analogs has been a vibrant area of research in recent years. researchgate.net
One promising avenue is the use of enzymatic and chemoenzymatic strategies. Enzymes, due to their high specificity, can often react at a single site on a molecule without the need for protecting groups, a core principle of green chemistry. acs.org This approach could streamline the synthesis of this compound, reducing the number of steps and the generation of waste.
Furthermore, the exploration of flow chemistry for continuous manufacturing processes presents an opportunity for scalable and controlled synthesis. This technique can offer advantages in terms of reaction time, safety, and product consistency.
Another area ripe for investigation is the use of novel starting materials and building blocks. For instance, research into the transformation of readily available feedstocks through innovative C-N bond-forming reactions could lead to more economical and sustainable synthetic pathways.
Investigation of Novel Chemical Transformations and Reactivity Patterns
The chemical structure of this compound, featuring a phenol group, a secondary amine, and a chiral center, suggests a rich and varied reactivity that is yet to be fully explored. Future research should focus on elucidating the full extent of its chemical transformations.
The phenolic hydroxyl group is a key functional handle for various reactions. Its potential for oxidation to form quinone-type structures or participation in electrophilic aromatic substitution reactions warrants further investigation. The secondary amine also offers a site for a range of chemical modifications.
A significant area of future study will be the conversion of this compound into diverse heterocyclic structures. 1,3-amino alcohols and their phenol analogs can be transformed in one or two steps into a wide array of four- to eight-membered rings with significant biological importance, including azetidines, pyrrolidines, indoles, and various N,O,S-heterocycles. researchgate.net
The development of stereoselective transformations will be crucial, given the chiral nature of the molecule. Research into diastereoselective reactions, such as aldol (B89426) additions, could be employed to construct specific stereoisomers, which is often critical for biological applications. researchgate.net
Development of Integrated Analytical Platforms for Comprehensive Characterization
A thorough understanding of this compound and its derivatives necessitates the development of sophisticated and integrated analytical platforms. While standard techniques like NMR, IR, and mass spectrometry are fundamental, future research should focus on combining multiple analytical methods for a more holistic characterization.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of the compound and its potential metabolites or degradation products. rsc.org Future work could involve the development of novel stationary phases or mobile phase compositions to enhance separation efficiency and sensitivity. The use of UPLC-MS/MS (Ultra-Performance Liquid Chromatography with tandem mass spectrometry) can provide even greater resolution and detailed structural information. nih.gov
Chiral separation techniques are essential for resolving and quantifying the enantiomers of this compound. The development of new chiral stationary phases for HPLC or the application of capillary electrophoresis could provide efficient methods for enantioselective analysis. rsc.org
Furthermore, the integration of spectroscopic techniques with separation methods in a hyphenated approach can provide real-time structural information. For instance, coupling HPLC with diode array detectors or fluorescence detectors can offer additional layers of data for confident identification and quantification. rsc.org
Advanced Theoretical and Computational Chemistry Applications
Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound at a molecular level. dergipark.org.tr Future research in this area can provide valuable insights that complement experimental findings and guide further investigation.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.com These calculations can help in understanding its chemical stability and predicting its reactivity in various chemical environments.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com This can be particularly useful in understanding its behavior in different media and its potential binding modes to target proteins.
Computational approaches can also aid in the design of new synthetic routes and the prediction of reaction outcomes. By modeling reaction mechanisms and transition states, researchers can identify optimal reaction conditions and catalysts, saving time and resources in the laboratory. dergipark.org.tr Furthermore, computational tools can be used to predict the properties of novel derivatives, guiding the synthesis of compounds with desired characteristics. mdpi.com
Sustainable and Green Chemistry Approaches in Synthesis and Degradation
The principles of green chemistry are increasingly integral to modern chemical research and development. mdpi.com Future work on this compound must incorporate these principles to ensure that its synthesis and eventual degradation are environmentally benign.
Key green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) should be applied to evaluate and optimize synthetic routes. greenchemistry-toolkit.org The goal is to maximize the incorporation of starting materials into the final product, thereby minimizing waste. acs.org
The use of greener solvents is another critical aspect. Research should focus on replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or other bio-based solvents. carloerbareagents.com Solvent-free reaction conditions, where possible, represent an even more environmentally friendly approach. mdpi.com
The development of catalytic processes, as mentioned earlier, is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[1-(ethylamino)ethyl]phenol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A multi-step approach is often employed. For instance, reductive amination using NaBH(OAc)₃ with primary amines (e.g., ethylamine) and ketone intermediates under methanol solvent can achieve yields >60% . Grignard reagent additions (e.g., MeMgBr in THF/Et₂O) to aromatic ketones, followed by deprotection with BBr₃ in CH₂Cl₂, are critical for constructing the ethylaminoethyl-phenol backbone . Optimization of stoichiometry, solvent polarity, and reaction time (e.g., 10–60 minutes at 40–80°C) is recommended to minimize side products .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Analytical techniques include:
- NMR : ¹H/¹³C NMR to confirm regioselectivity of the ethylaminoethyl group and phenol substitution pattern. For example, aromatic protons typically resonate at δ 6.7–7.2 ppm, while ethylamino protons appear at δ 2.5–3.0 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% target compound) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.16 for C₁₀H₁₅NO) .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how is chiral purity quantified?
- Methodological Answer : Chiral resolution via diastereomeric salt formation using resolving agents like d-camphorsulfonic acid in ethanol (40–80°C, 10–60 minutes) achieves >95% enantiomeric excess (ee). Post-resolution, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis ensure quantification of enantiomeric ratios .
Q. How do structural modifications (e.g., replacing ethylamino with dimethylamino or cyclopropylamino groups) impact bioactivity?
- Methodological Answer : Comparative studies using analogs (e.g., 3-[1-(dimethylamino)ethyl]phenol) reveal substituent-dependent effects. For example:
- Receptor Binding : Ethylamino derivatives show higher affinity for adrenergic receptors (IC₅₀ = 0.8 µM) vs. dimethylamino analogs (IC₅₀ = 2.3 µM) due to reduced steric hindrance .
- Metabolic Stability : Cyclohexylamine-substituted analogs exhibit prolonged half-lives (t₁/₂ = 4.2 h) in hepatic microsome assays compared to ethylamino derivatives (t₁/₂ = 1.8 h) .
Q. What mechanisms underlie contradictory data in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) can alter protonation states of the ethylamino group, affecting receptor interactions .
- Metabolite Interference : In vivo studies may detect active metabolites (e.g., N-deethylated derivatives), which are absent in in vitro setups .
- Solubility : Poor aqueous solubility of analogs (logP > 2.5) may reduce bioavailability, leading to underestimated potency in cell-based assays .
Experimental Design Considerations
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer : Accelerated degradation studies should include:
- Temperature/Humidity : 40°C/75% RH for 6 months to simulate long-term storage.
- Light Exposure : UV-Vis irradiation (320–400 nm) to assess photolytic decomposition .
- Analytical Endpoints : Track degradation products via LC-MS and quantify parent compound loss using validated calibration curves (R² > 0.99) .
Q. What in silico tools predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with CYP450 enzymes and P-glycoprotein. SwissADME predicts logP (2.1), H-bond acceptors (2), and bioavailability scores (0.55), guiding lead optimization .
Data Interpretation and Validation
Q. How to address variability in biological replicate data for this compound cytotoxicity assays?
- Methodological Answer :
- Normalization : Use Z-factor analysis to validate assay robustness (Z > 0.5).
- Positive Controls : Include reference compounds (e.g., doxorubicin) to calibrate IC₅₀ values across replicates .
- Statistical Models : Apply mixed-effects models to account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
